

Unraveling the Formation of Decarbonyl Rivaroxaban-d4: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Decarbonyl Rivaroxaban-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of **Decarbonyl Rivaroxaban-d4**, a key deuterated internal standard used in the bioanalysis of the anticoagulant drug Rivaroxaban. This document details the mechanism of its formation from Rivaroxaban, focusing on the hydrolytic degradation pathway of the oxazolidinone ring. It also outlines the synthetic route for its preparation and provides relevant experimental context.

Introduction to Decarbonyl Rivaroxaban

Decarbonyl Rivaroxaban, also known as the Rivaroxaban open-ring impurity, is a critical degradation product of Rivaroxaban. Its formation involves the hydrolytic cleavage of the central oxazolidinone ring, a key structural motif in the parent drug. The deuterated analog, **Decarbonyl Rivaroxaban-d4**, serves as an essential internal standard in sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Rivaroxaban and its metabolites in biological matrices. Understanding the formation of this impurity is crucial for stability studies, impurity profiling, and ensuring the quality and safety of Rivaroxaban drug products.

Table 1: Chemical Identity of Decarbonyl Rivaroxaban

Parameter	Value
Systematic Name	5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide
Common Names	Decarbonyl Rivaroxaban, Rivaroxaban Open-Ring Impurity, Rivaroxaban Related Impurity G
Molecular Formula	C ₁₈ H ₂₀ ClN ₃ O ₄ S
Molecular Weight	409.89 g/mol
CAS Number	721401-53-2

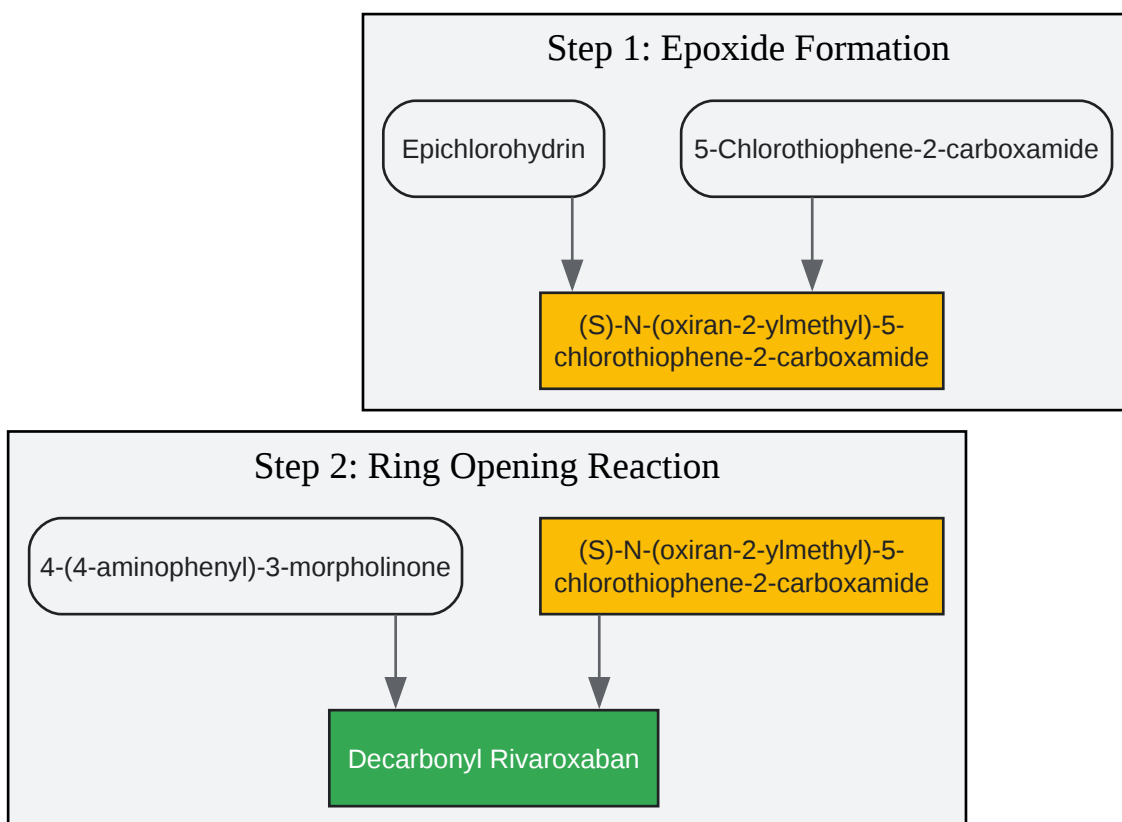
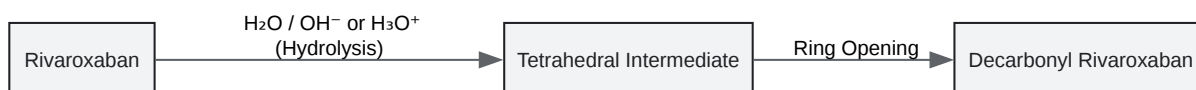
Mechanism of Formation: Hydrolytic Degradation of Rivaroxaban

The primary mechanism for the formation of Decarbonyl Rivaroxaban from Rivaroxaban is through hydrolysis of the oxazolidinone ring. This degradation pathway is particularly relevant under stressed conditions, such as exposure to acidic or basic environments.

The proposed mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the oxazolidinone ring. This process is catalyzed by either acid or base.

- Base-Catalyzed Hydrolysis:** Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the oxazolidinone ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, resulting in the cleavage of the amide bond within the ring and the formation of a carboxylate and an amine. Protonation of the resulting alkoxide and amine functionalities yields Decarbonyl Rivaroxaban.
- Acid-Catalyzed Hydrolysis:** In an acidic environment, the carbonyl oxygen of the oxazolidinone ring is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and ring opening lead to the formation of Decarbonyl Rivaroxaban.

Forced degradation studies have shown that Rivaroxaban is susceptible to degradation under both acidic and basic hydrolytic stress conditions, leading to the formation of the open-ring impurity.



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- To cite this document: BenchChem. [Unraveling the Formation of Decarbonyl Rivaroxaban-d4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15142752#decarbonyl-rivaroxaban-d4-mechanism-of-formation-from-rivaroxaban\]](https://www.benchchem.com/product/b15142752#decarbonyl-rivaroxaban-d4-mechanism-of-formation-from-rivaroxaban)

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